D-Alanine benzyl ester p-toluenesulfonate salt D-Alanine benzyl ester p-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 41036-32-2
VCID: VC21539047
InChI: InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol

D-Alanine benzyl ester p-toluenesulfonate salt

CAS No.: 41036-32-2

Cat. No.: VC21539047

Molecular Formula: C17H21NO5S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

D-Alanine benzyl ester p-toluenesulfonate salt - 41036-32-2

CAS No. 41036-32-2
Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
IUPAC Name benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1
Standard InChI Key NWOPHJSSBMABBD-DDWIOCJRSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Chemical Identity and Structure

Basic Identification

D-Alanine benzyl ester p-toluenesulfonate salt is a well-characterized compound used in organic synthesis and peptide chemistry. It has specific identifiers that distinguish it in chemical databases and literature.

ParameterInformation
Chemical NameD-Alanine benzyl ester p-toluenesulfonate salt
CAS Number41036-32-2
PubChem CID2802425
EC Number255-185-2
MDL NumberMFCD00039092
Molecular FormulaC17H21NO5S
Alternate FormulaC10H13NO2·C7H8O3S

The compound's structure reflects its nature as a salt formed between D-alanine benzyl ester and p-toluenesulfonic acid . This combination creates a stable entity that preserves the chirality of D-alanine while protecting its carboxyl group through esterification with benzyl alcohol .

Component Compounds

The salt consists of two distinct chemical entities:

  • D-Alanine benzyl ester (C10H13NO2) - A protected form of D-alanine where the carboxyl group has been esterified with benzyl alcohol

  • p-Toluenesulfonic acid (C7H8O3S) - A strong organic acid that acts as the counterion in the salt formation

This combination results in a crystalline salt with specific properties advantageous for peptide synthesis applications.

Common Synonyms

This compound is known by several names in scientific literature and commercial contexts:

  • H-D-Ala-OBzl·TosOH

  • D-Alanine benzyl ester tosylate

  • D-Ala-OBzl·Tos

  • O-Benzyl-D-alanine toluene-p-sulphonate

  • (R)-Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

  • Benzyl D-alaninate p-toluenesulfonate

In peptide chemistry notation, the abbreviation "H-D-Ala-OBzl·TosOH" represents hydrogen (free amine) on D-alanine with a benzyl ester protecting group and tosylate (p-toluenesulfonate) as the counterion .

Physical Properties

Basic Physical Characteristics

The physical properties of D-Alanine benzyl ester p-toluenesulfonate salt are well-documented and important for quality control and practical applications.

PropertyValue
Molecular Weight351.42 g/mol
Physical FormWhite to off-white crystalline powder
Melting Point115°C (range: 113-116°C)
Specific Rotation [α]20/D5° (c=3, MeOH) (range: 3.5-6.5°)
SolubilitySoluble in alcohol
Storage Condition-20°C

These physical characteristics are critical for determining the purity and identity of the compound in laboratory settings .

Stability Profile

The compound demonstrates good stability when stored properly at low temperatures. The crystalline nature of the salt contributes to its stability during storage and handling, making it suitable for long-term storage in laboratory inventories when kept at the recommended temperature of -20°C .

Applications and Uses

Role in Peptide Synthesis

D-Alanine benzyl ester p-toluenesulfonate salt is primarily utilized in peptide synthesis as a carboxyl-protecting agent. It serves several critical functions in this context:

  • It prevents unwanted reactions at the carboxyl site during the multi-step peptide synthesis process

  • It enables selective formation of peptide bonds in the desired sequence

  • It maintains the D-configuration of alanine, preserving the stereochemical integrity of the amino acid

  • It can be selectively removed under mild conditions once its protective role is complete

The compound is particularly valuable in the production of complex peptides and proteins where precise control over sequence and structure is essential .

Pharmaceutical Applications

In pharmaceutical research and development, this compound plays important roles:

  • Serves as a building block for the synthesis of peptide-based drugs

  • Contributes to the development of compounds with specific stereochemical properties

  • Facilitates the creation of peptidomimetics and modified peptides with enhanced pharmaceutical properties

  • Enables the preparation of D-amino acid containing peptides, which often show increased resistance to enzymatic degradation compared to their L-amino acid counterparts

Other Research Applications

Beyond peptide synthesis and pharmaceutical development, D-Alanine benzyl ester p-toluenesulfonate salt finds application in:

  • Preparation of chiral compounds for asymmetric synthesis

  • Biochemical studies requiring controlled amino acid modifications

  • Research involving D-amino acids in biological systems

  • Development of peptide-based materials and bioconjugates

Analytical Characteristics and Quality Control

Test MethodSpecification
HPLC Purity98-100%
Titration Analysis≥98.0%
AppearanceWhite to off-white powder
Infrared SpectrumConforms to structure
Solubility TestPasses alcohol solubility test
Specific Rotation3.5-6.5° (c=3, MeOH)

These specifications ensure that the compound meets the high standards required for research and synthetic applications .

Analytical Methods

Several analytical techniques are employed to characterize and verify the identity, purity, and structural integrity of D-Alanine benzyl ester p-toluenesulfonate salt:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Infrared spectroscopy for structural confirmation

  • Polarimetry for specific rotation measurement to verify stereochemical configuration

  • Melting point determination for identity and purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

SizeTypical Availability
1 gCommon research quantity
5 gStandard research quantity
25 gBulk research quantity

The compound is typically supplied as a crystalline powder with purity specifications of ≥98% .

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